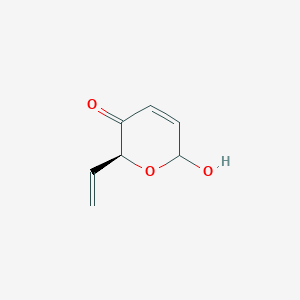
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings with two double bonds. This specific compound is characterized by the presence of a hydroxy group at the 6-position and an ethenyl group at the 2-position, with the (2S)- configuration indicating its stereochemistry. Pyrans and their derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- can be achieved through several methods. One common approach involves the phosphine-catalyzed (3 + 3) annulation between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization . These methods provide a facile entry to stable 2H-pyrans, which are challenging targets in organic synthesis.
Industrial Production Methods
Industrial production of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and green chemistry principles is becoming increasingly popular to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxy and ethenyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can introduce various functional groups at the ethenyl position.
Scientific Research Applications
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- can be compared with other pyran derivatives, such as:
2-Pyrone: A six-membered ring with a carbonyl group at the 2-position.
4-Hydroxy-2-pyrone: Similar to 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- but with the hydroxy group at the 4-position.
The uniqueness of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
634196-47-7 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(6S)-6-ethenyl-2-hydroxy-2H-pyran-5-one |
InChI |
InChI=1S/C7H8O3/c1-2-6-5(8)3-4-7(9)10-6/h2-4,6-7,9H,1H2/t6-,7?/m0/s1 |
InChI Key |
DOPQQIPMCNGZMM-PKPIPKONSA-N |
Isomeric SMILES |
C=C[C@H]1C(=O)C=CC(O1)O |
Canonical SMILES |
C=CC1C(=O)C=CC(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


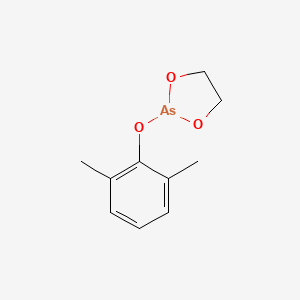
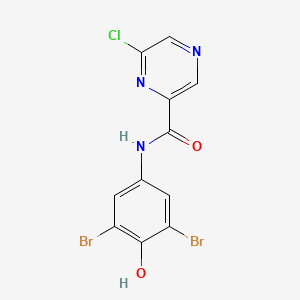
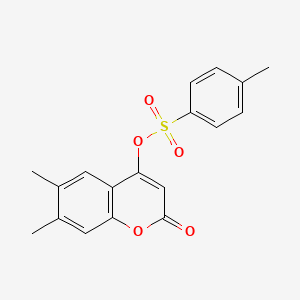
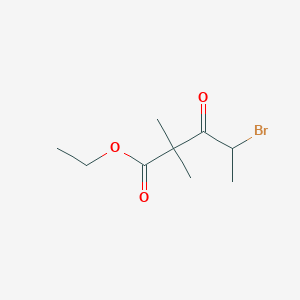
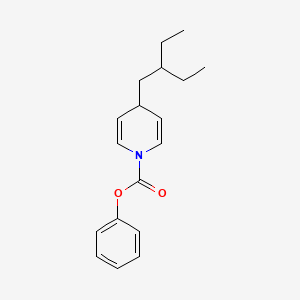
![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)
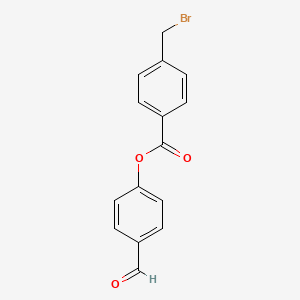

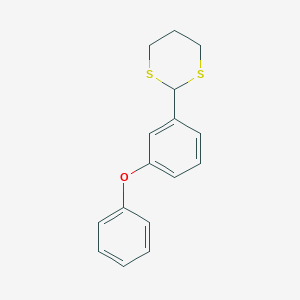
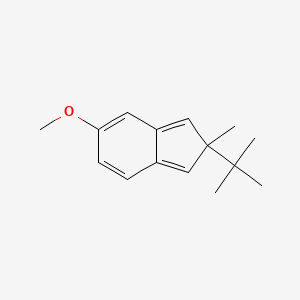
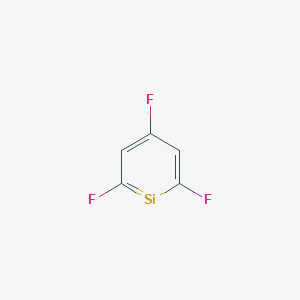
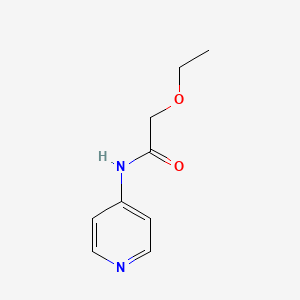
![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)
